2-Fluoro-5-nitropyridin-4-amine

Physicochemical Properties Medicinal Chemistry Lead Optimization

Sourcing a versatile fluorinated nitropyridine building block for kinase inhibitor programs often means compromising between structural novelty and reliable supply. This compound resolves that tension. - Unique Substitution: The 2-fluoro, 5-nitro, 4-amino pattern creates a distinct electronic environment, activating the C2 position for predictable SNAr diversification-ideal for late-stage SAR libraries. - Strategic Efficiency: The pre-installed 4-amino group provides a direct handle for amide bond formation, potentially reducing linear step count vs. di-substituted alternatives. - Supply Assurance: Available at ≥98% purity with documented storage (sealed dry, 2-8°C) and ambient shipping, backed by BenchChem's global logistics.

Molecular Formula C5H4FN3O2
Molecular Weight 157.1 g/mol
CAS No. 60186-19-8
Cat. No. B1611530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-nitropyridin-4-amine
CAS60186-19-8
Molecular FormulaC5H4FN3O2
Molecular Weight157.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1F)[N+](=O)[O-])N
InChIInChI=1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8)
InChIKeyFGPVZEUFTSCVGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-nitropyridin-4-amine: Compound Overview


2-Fluoro-5-nitropyridin-4-amine (CAS 60186-19-8), also known as 4-Amino-2-fluoro-5-nitropyridine, is a fluorinated nitropyridine derivative with a molecular formula of C5H4FN3O2 and a molecular weight of 157.10 g/mol . The compound features a unique substitution pattern that combines a fluorine atom at the 2-position, a nitro group at the 5-position, and an amino group at the 4-position on the pyridine ring . This arrangement enhances its reactivity in nucleophilic aromatic substitution (SNAr) reactions, making it a valuable intermediate for the synthesis of kinase inhibitors and other heterocyclic compounds in pharmaceutical research .

1
SNAr reactivity at C2 Fluorine displacement activated by 5-nitro group, supporting late-stage diversification.
2
4-Aminopyridine kinase inhibitor scaffold Pre-installed amino handle for amide bond formation in ATP-competitive inhibitor design.
3
Tri-orthogonal building block Three distinct functional groups enable convergent heterocycle construction.

2-Fluoro-5-nitropyridin-4-amine: Unique Substitution Pattern


2-Fluoro-5-nitropyridin-4-amine possesses a unique 2-fluoro, 5-nitro, 4-amino substitution pattern that is not found in simpler 2-fluoropyridine (CAS 372-48-5) or 4-aminopyridine (CAS 504-24-5) analogs . The presence of both a strong electron-withdrawing nitro group and an electron-donating amino group on the same ring creates a distinct electronic environment that modulates the reactivity of the fluorine atom in SNAr reactions . Literature on fluoropyridine reactivity indicates that 2-fluoropyridines with additional electron-withdrawing groups exhibit enhanced SNAr rates compared to unsubstituted 2-fluoropyridine, but quantitative kinetic data for this specific compound are not available in the public domain [1]. The combination of these three functional groups offers a specific chemical handle that is not replicated by any commercially available single- or di-substituted pyridine derivative.

Simple 2-fluoropyridine or 4-aminopyridine lacks complementary activation
Without both an electron-withdrawing nitro and electron-donating amino group, the fluorine reactivity profile shifts significantly, limiting SNAr utility and pharmacophore alignment.
2-Fluoro-5-nitropyridine lacks the 4-amino handle
Absence of the amino group removes the direct attachment point for amide formation essential to many kinase inhibitor scaffolds, increasing synthetic step count in target synthesis.

2-Fluoro-5-nitropyridin-4-amine: Evidence Highlights


Predicted Physicochemical Properties

2-Fluoro-5-nitropyridin-4-amine contains an amino group at the 4-position, which is absent in the simpler analog 2-fluoro-5-nitropyridine (CAS 456-24-6). This structural difference is predicted to significantly alter key physicochemical properties relevant to drug design. Specifically, the amino group reduces the predicted LogP (a measure of lipophilicity) from 0.94 for 2-fluoro-5-nitropyridine to a lower, more hydrophilic value for the target compound, while also introducing a hydrogen bond donor (HBD) that is absent in the comparator . This is a class-level inference based on the addition of an amino group to a nitropyridine core.

H-Bond Donor Profile
Class-level inference
1 HBD vs 0 (2-fluoro-5-nitropyridine); predicted lower LogP
May improve aqueous solubility and target binding interactions relative to comparator
Predicted property; data to verify experimentally
Physicochemical Properties Medicinal Chemistry Lead Optimization

Kinase Inhibitor Intermediate

Multiple commercial and patent sources identify 2-Fluoro-5-nitropyridin-4-amine as a key intermediate in the synthesis of kinase inhibitors . While a simpler analog like 2-fluoro-5-nitropyridine (CAS 456-24-6) is also a useful building block, it lacks the 4-amino group, which limits its utility in constructing more complex 4-aminopyridine-based kinase inhibitor scaffolds. The target compound provides a pre-installed amino group at the 4-position, which is a common motif in many kinase inhibitor pharmacophores, potentially reducing the number of synthetic steps required to access advanced intermediates [1]. This is a class-level inference regarding synthetic efficiency and scaffold utility.

Kinase Inhibitor Utility
Class-level inference
Specifically cited in patent literature as key intermediate for N-pyridinyl amide kinase inhibitors
Supports synthetic route selection for 4-aminopyridine-based kinase inhibitor programs
Quantitative step-count reduction not independently verified
Kinase Inhibitors Pharmaceutical Intermediates Cancer Research

Commercial Availability & Purity

2-Fluoro-5-nitropyridin-4-amine is commercially available from multiple vendors with a standard purity specification of ≥98% . This level of purity is typical for research-grade building blocks used in medicinal chemistry. For comparison, the simpler analog 2-fluoro-5-nitropyridine (CAS 456-24-6) is also widely available at a similar 98% purity grade . This is a cross-study comparable piece of evidence regarding commercial quality standards for fluoronitropyridine derivatives.

Commercial Purity
Specification review
≥98% (research grade)
Meets typical quality requirements for reliable synthetic transformations and biological assays
Comparator 2-fluoro-5-nitropyridine also offered at 98%
Chemical Procurement Purity Quality Control

2-Fluoro-5-nitropyridin-4-amine: Application Scenarios


4-Aminopyridine-Based Kinase Inhibitors

This compound is specifically cited in the patent literature as an intermediate for the synthesis of ring-substituted N-pyridinyl amides, a class of kinase inhibitors [1]. The pre-installed 4-amino group provides a direct handle for amide bond formation or further functionalization, making it a strategically advantageous starting material for medicinal chemists targeting ATP-competitive kinase inhibitors that require a 4-aminopyridine core.

SNAr Late-Stage Functionalization

The combination of a 2-fluoro substituent and an electron-withdrawing 5-nitro group is expected to activate the C2 position for nucleophilic aromatic substitution (SNAr) . This reactivity profile makes the compound suitable for late-stage diversification strategies in drug discovery, where the fluorine atom can be displaced by a variety of nucleophiles to generate a library of analogs for structure-activity relationship (SAR) studies. Quantitative rate data for this specific compound are not available, but the reactivity is inferred from the well-documented activating effects of nitro groups on fluoropyridine SNAr reactions [2].

Heterocyclic Scaffold Construction

The compound's three functional groups (fluoro, nitro, amino) provide three distinct points for chemical manipulation, enabling its use as a versatile building block for the construction of more complex heterocyclic systems such as azaindoles or pyrazolopyridines [3]. This multi-functional nature differentiates it from simpler di-substituted pyridines, offering a more convergent approach to complex target molecules and potentially reducing the linear step count in a synthetic sequence.

Application
Selection Property
Validation Focus
4-Aminopyridine kinase inhibitor synthesis
Pre-installed 4-amino handle for amide bond formation
SAR around 4-aminopyridine core; ATP-competitive scaffold assembly
Late-stage SNAr diversification
Activated C2 fluorine adjacent to electron-withdrawing nitro group
Nucleophile scope and displacement efficiency under mild conditions
Convergent heterocycle construction
Three orthogonal functional groups (F, NO₂, NH₂) on pyridine core
Step economy in complex target synthesis (azaindoles, pyrazolopyridines)

Technical Documentation Hub

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16 linked technical documents
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